molecular formula C13H12O2 B1359811 2-Naphthyl glycidyl ether CAS No. 5234-06-0

2-Naphthyl glycidyl ether

Cat. No.: B1359811
CAS No.: 5234-06-0
M. Wt: 200.23 g/mol
InChI Key: BKYSFVJCBRHGMA-UHFFFAOYSA-N
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Description

2-Naphthyl glycidyl ether is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, where a glycidyl ether group is attached to the second position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Biochemical Analysis

Biochemical Properties

2-Naphthyl glycidyl ether plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with epoxide hydrolases, which catalyze the hydrolysis of the epoxide group in this compound, leading to the formation of diols. This interaction is crucial for the compound’s role in the synthesis of enantiomerically pure epoxides, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with epoxide hydrolases can lead to changes in the levels of specific metabolites, which in turn can impact cellular functions. Additionally, this compound has been observed to affect the expression of genes involved in detoxification processes, highlighting its potential role in modulating cellular responses to chemical stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with epoxide hydrolases, which leads to the hydrolysis of the epoxide group. This reaction results in the formation of diols, which can further participate in various biochemical pathways. Additionally, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic processes and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can become harmful. These effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with epoxide hydrolases. The hydrolysis of the epoxide group leads to the formation of diols, which can enter various biochemical pathways. These pathways include the synthesis of complex organic molecules and the detoxification of harmful compounds. The compound’s interaction with specific enzymes and cofactors can also influence metabolic flux and the levels of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with epoxide hydrolases can lead to its concentration in regions where these enzymes are highly expressed .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its participation in biochemical pathways. For instance, the presence of this compound in the endoplasmic reticulum can influence the synthesis of proteins and other macromolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthyl glycidyl ether can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of 2-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol attacks the epoxide ring of epichlorohydrin, forming the glycidyl ether linkage .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts can enhance the reaction efficiency by facilitating the transfer of reactants between different phases .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Diols

    Substitution: Various substituted naphthyl derivatives

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthyl glycidyl ether
  • Phenyl glycidyl ether
  • Benzyl glycidyl ether

Uniqueness

2-Naphthyl glycidyl ether is unique due to the position of the glycidyl ether group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of reactivity and the ability to form specific derivatives .

Properties

IUPAC Name

2-(naphthalen-2-yloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYSFVJCBRHGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966724
Record name 2-{[(Naphthalen-2-yl)oxy]methyl}oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5234-06-0
Record name 2-[(2-Naphthalenyloxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5234-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthyl glycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Naphthalen-2-yl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-naphthyloxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-NAPHTHYL GLYCIDYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA1R9121W4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Naphthyl glycidyl ether in the synthesis of solid electrolytes?

A1: this compound serves as a monomer in the synthesis of hard-soft-hard triblock copolymers designed for solid electrolyte applications [, ]. These copolymers consist of a central block of poly[2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether] (PTG), which provides ionic conductivity, flanked by two outer blocks of poly(this compound) (PNG) []. The PNG blocks, due to their rigid structure, contribute to the mechanical strength and stability of the electrolyte [].

Q2: How does the composition of the triblock copolymer affect its ionic conductivity?

A2: Research indicates a correlation between the composition of the triblock copolymer and its ionic conductivity. Increasing the weight percentage of the PNG blocks, while maintaining a constant molecular weight, can lead to a significant enhancement in Li+ conductivity []. For instance, the PNG18-PTG107-PNG18 electrolyte, with a PNG weight percentage of 28.6%, exhibited a Li+ conductivity of 9.5 × 10–5 S cm–1, which is comparable to that of a pure PTG electrolyte []. This improvement in conductivity is attributed to the efficient Li+ transport pathways created by the specific morphology induced by the hard-soft-hard triblock structure.

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